Comparative Anti-HIV-1 Activity: Absence of Published Head-to-Head Data for 6-Benzoyl-HEPT
A systematic literature search in PubMed, BindingDB, ChEMBL, and patent databases (restricted to permitted sources) did not identify any primary study or patent that reports quantitative anti-HIV-1 activity data (EC₅₀, IC₅₀, or selectivity index) for the 6-benzoyl-HEPT compound (CAS 131194-12-2) in a head-to-head comparison with its closest analogues. The foundational HEPT SAR paper by Tanaka et al. (1991) provides EC₅₀ values for 6-cyclohexylthio (8.2 μM), 6-phenoxy (85 μM), and 6-benzyl (23 μM) derivatives against HIV-1 HTLV-IIIB, using the same MT-4 cell-based assay and reporting HEPT itself with an EC₅₀ of approximately 7 μM [1]; yet the 6-benzoyl congener is not included in this panel. While subsequent patents and medicinal chemistry campaigns have explored 6-benzoyl-substituted pyrimidine-2,4-diones as dual RT/IN inhibitors (e.g., N-3 hydroxylation series) [2], the specific 1-[(2-hydroxyethoxy)methyl]-5-methyl-6-benzoyl compound has not been profiled in published, quantitative comparator studies. Thus, the quantitative differentiation of this compound relative to HEPT, 6-benzyl-HEPT, 6-cyclohexylthio-HEPT, or MKC-442 cannot be established from current accessible evidence meeting the stringency criteria for this guide.
| Evidence Dimension | Anti-HIV-1 EC₅₀ in MT-4 cells (HTLV-IIIB strain) |
|---|---|
| Target Compound Data | Not reported in accessible non-excluded sources |
| Comparator Or Baseline | HEPT: ~7 μM; 6-cyclohexylthio-HEPT: 8.2 μM; 6-benzyl-HEPT: 23 μM; 6-phenoxy-HEPT: 85 μM (Tanaka et al., 1991) |
| Quantified Difference | Cannot be calculated |
| Conditions | MT-4 cell-based anti-HIV-1 assay, HTLV-IIIB strain (Tanaka et al., 1991) |
Why This Matters
Without head-to-head potency data, the scientific user cannot determine whether the 6-benzoyl modification improves, maintains, or reduces antiviral activity relative to the well-characterized HEPT and 6-benzyl-HEPT benchmarks.
- [1] Tanaka, H., Hayakawa, H., Sakamaki, T., Miyasaka, T., Baba, M., Shigeta, S., Walker, R. T., & De Clercq, E. (1991). A new class of HIV-1-specific 6-substituted acyclouridine derivatives: synthesis and anti-HIV-1 activity of 5- or 6-substituted analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT). Journal of Medicinal Chemistry, 34(1), 349–357. View Source
- [2] Tang, J., Maddali, K., Pommier, Y., Sham, Y. Y., & Wang, Z. (2011). 6-Benzoyl-3-hydroxypyrimidine-2,4-diones as dual inhibitors of HIV reverse transcriptase and integrase. Bioorganic & Medicinal Chemistry Letters, 21(8), 2400–2402. (Note: reports on 3-hydroxy-N-1-substituted analogues, not the target compound). View Source
